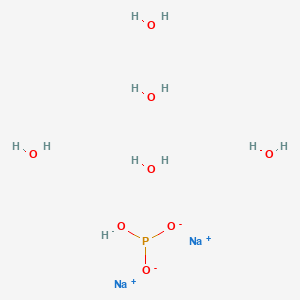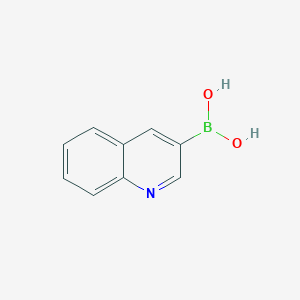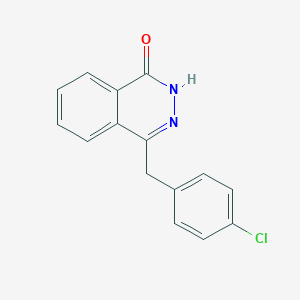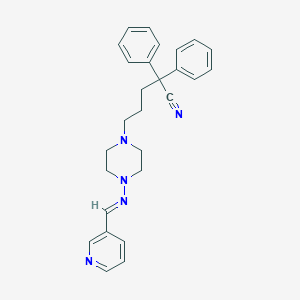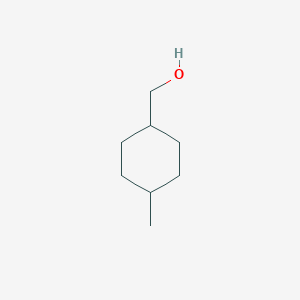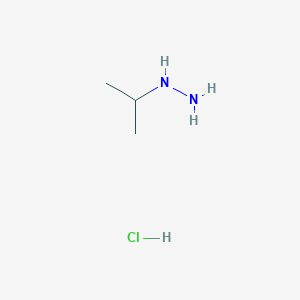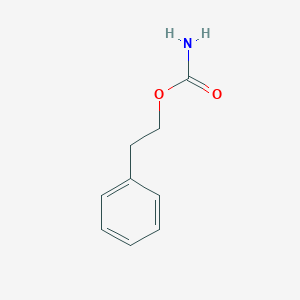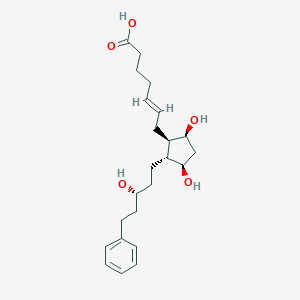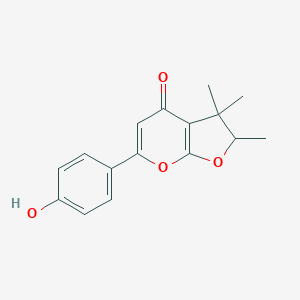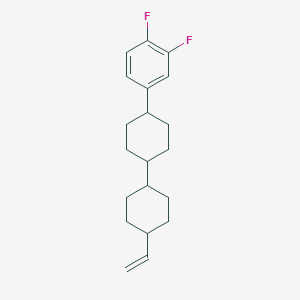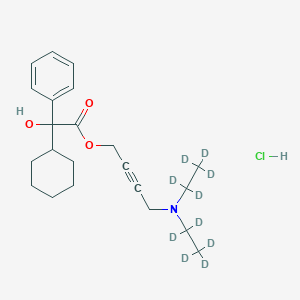
Oxybutynin-d10 Hydrochloride
Übersicht
Beschreibung
Oxybutynin hydrochloride is a tertiary amine with anticholinergic and direct muscular antispasmodic effects, similar to papaverine. It has been utilized in clinical studies for the treatment of conditions such as neurogenic bladder, enuresis, and bladder spasm. The drug's effectiveness in managing reflex neurovesical dysfunction and enuresis is supported by cystometrically documented synergistic anticholinergic and muscle relaxant activity .
Synthesis Analysis
The synthesis of oxybutynin hydrochloride involves ester exchange and salt formation, yielding a 64% success rate. The synthesis process includes the preparation of 4-(diethylamino)-2-butynyl acetate from propargyl alcohol with a 72% yield and the synthesis of methyl α-phenyl-α-cyclohexylglycolate from mandelic acid with a 25% yield . Additionally, the review of synthetic methods for oxybutynin hydrochloride includes detailed preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin .
Molecular Structure Analysis
The crystal structure of oxybutynin hydrochloride hemihydrate has been determined using synchrotron X-ray powder diffraction and refined with density functional techniques. The compound crystallizes in space group I2/a with specific lattice parameters and exhibits X-ray-induced photoreduction of the triple bond. The structure is characterized by N–H···Cl hydrogen bonds between the cation and anion, as well as O–H···Cl hydrogen bonds involving the water molecule and hydroxyl group of the oxybutynin cation. C–H···Cl hydrogen bonds also play a role in the crystal energy and influence the conformation of the cation .
Chemical Reactions Analysis
The chemical reactions of oxybutynin hydrochloride, particularly its anticholinergic and antispasmodic properties, have been studied in various contexts. For instance, its efficacy in treating neurogenic detrusor overactivity has been compared between intravesical and oral administration . The drug's anticholinergic activity has also been evaluated for its cognitive effects in older individuals . Furthermore, the potential reproductive toxicity of oxybutynin hydrochloride has been investigated, revealing effects on reproductive performance and fetal development at dosages associated with maternal toxicity .
Physical and Chemical Properties Analysis
Oxybutynin hydrochloride's physical and chemical properties are closely related to its therapeutic effects and side effects. Its efficacy and safety profile has been demonstrated in the treatment of idiopathic detrusor instability, with significant improvements in symptoms and bladder control metrics compared to placebo . The drug's anticholinergic properties, while beneficial for bladder control, have also been associated with cognitive impairment in older people, highlighting the importance of understanding its physical and chemical properties in the context of patient safety .
Wissenschaftliche Forschungsanwendungen
Bladder Control
- Scientific Field : Urology
- Application Summary : Oxybutynin Hydrochloride has been prescribed for decades to improve bladder control in cases of incontinence and excessive urination frequency .
- Results : The drug has been effective in controlling bladder functions, reducing incontinence and excessive urination frequency .
Transdermal Patch with Heparinoid Cream
- Scientific Field : Pharmacokinetics
- Application Summary : A study investigated the effect of heparinoid cream on the transdermal absorption of oxybutynin hydrochloride using an oxybutynin transdermal patch .
- Methods of Application : Normal skin and dry dorsal skin in hairless mice were treated with heparinoid cream, followed by the application of the oxybutynin transdermal patch. The blood concentration of oxybutynin hydrochloride was analyzed by LC-MS/MS .
- Results : The blood concentration and area under the curve (AUC) 0→24 of oxybutynin hydrochloride increased when the 4.0-cm² oxybutynin transdermal patch was applied 1 hour after the application of the moisturizer, compared to the values without moisturizer .
Hyperhidrosis Treatment
- Scientific Field : Dermatology
- Application Summary : Oxybutynin Hydrochloride has been used in the treatment of hyperhidrosis, a condition characterized by excessive sweating .
- Results : The drug has been effective in controlling excessive sweating in patients with hyperhidrosis .
Topical Gel for Primary Hyperhidrosis
- Scientific Field : Dermatology
- Application Summary : A study investigated the use of topical oxybutynin 10% gel in a placebo-controlled split study for the treatment of primary hyperhidrosis .
- Methods of Application : The gel was applied twice daily and showed a significant sweat reduction in primary hyperhidrosis as assessed by the HDSS .
- Results : Reported side effects included erythema and pruritus upon application .
Safety And Hazards
Oxybutynin Hydrochloride is harmful if swallowed. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It’s important to avoid becoming overheated or dehydrated during exercise and in hot weather as Oxybutynin can decrease perspiration and you may be more prone to heat stroke .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[bis(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-MFMGRUKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)C([2H])([2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxybutynin-d10 Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




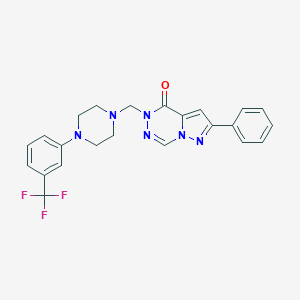
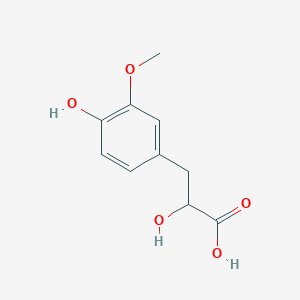
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)
